2-Deoxy-L-threo-pentonic acid gamma-lactone
Description
2-Deoxy-L-threo-pentonic acid gamma-lactone (CAS: 78185-09-8) is a cyclic ester derived from pentonic acid, characterized by the absence of a hydroxyl group at the 2-position and a gamma-lactone ring formation. Its molecular formula is C₅H₈O₄, with a molecular weight of 156.11 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of fluorinated analogs and functionalized lactones used in pharmaceuticals and agrochemicals . Its stereochemistry (L-threo configuration) and deoxygenation at C2 influence its reactivity and biological activity.
Properties
CAS No. |
78185-09-8 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-4-3(7)1-5(8)9-4/h3-4,6-7H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
YIXDEYPPAGPYDP-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](OC1=O)CO)O |
Canonical SMILES |
C1C(C(OC1=O)CO)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of this compound typically involves the oxidation and cyclization of appropriate sugar precursors, such as 2-deoxy-L-ribose or related derivatives. The gamma-lactone formation is achieved through intramolecular esterification of the 2-deoxy pentonic acid under acidic or ion-exchange resin catalyzed conditions.
Synthesis from 2-Deoxy-L-Ribose
One of the principal routes to this compound starts from commercially available 2-deoxy-L-ribose. The process involves:
Oxidation and Protection: The hydroxyl groups of 2-deoxy-L-ribose are selectively protected using silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) to prevent undesired side reactions during subsequent steps.
Activation of Position 1: The anomeric position (carbon 1) is activated by converting the hydroxyl group into a good leaving group, such as methanesulfonyloxy (mesylate), by reaction with methanesulfonyl chloride.
Cyclization to Lactone: The activated intermediate undergoes cyclization under acidic conditions or ion-exchange resin catalysis (e.g., Dowex 50WX12) to form the gamma-lactone ring, yielding this compound.
Deprotection: Removal of silyl protecting groups under mild acidic or fluoride ion conditions affords the free gamma-lactone.
This method is adapted from protocols used in the synthesis of related nucleoside analogues, such as gemcitabine, where 2-deoxy sugar lactones are key intermediates.
Alternative Route via Pd-Catalyzed Methoxycarbonylation
A stereoselective synthetic approach involves the use of Pd-catalyzed methoxycarbonylation of enol phosphates derived from lactam precursors related to this compound. This method includes:
Preparation of enantiopure cis-(4S,5R)- or (4R,5S)-4,5-dihydroxy-delta-valerolactams from 2-deoxy-L-ribose.
Generation of enol phosphates from these lactams.
Pd-catalyzed methoxycarbonylation of the enol phosphates to form enecarbamate esters.
Stereoselective reduction of these esters to yield hydroxylated lactone derivatives structurally related to this compound.
This route allows access to all stereoisomers of the lactone and is useful for synthesizing conformationally constrained scaffolds in drug discovery.
Cyclization via Acidic Ion Exchange Resin
The cyclization step to form the gamma-lactone ring is often performed by treating the corresponding hydroxy acid intermediate with acidic ion-exchange resins such as Dowex 50WX12. This method ensures mild conditions and high selectivity for lactone formation without overreaction or decomposition of sensitive functional groups.
Analytical Data and Research Outcomes
Purification and Characterization
Chromatographic Purification: After synthesis, the lactone intermediates are purified by chromatographic techniques such as normal phase chromatography or flash chromatography to remove impurities and side products.
NMR Analysis: Proton and carbon nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and stereochemistry of the lactone. Characteristic chemical shifts for the lactone ring and deoxy positions are identified.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity of the compound.
Isomer Separation: In cases where stereoisomeric mixtures are formed (e.g., 3-R and 3-S isomers in related syntheses), chromatographic or crystallization methods are used to separate the desired isomer with the correct stereochemistry for further transformations.
Reaction Conditions and Yields
| Step | Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Protection of hydroxyl groups | TBDMS-Cl, base (e.g., triethylamine), organic solvent, 1-2 h at 1-10°C | High yield, stable protected intermediate | Essential for selective reactions |
| Activation of C1 hydroxyl | Methanesulfonyl chloride, base, organic solvent, 2-20 min stirring | Quantitative conversion to mesylate | Mesylate is a good leaving group for coupling |
| Cyclization to lactone | Acidic ion-exchange resin (Dowex 50WX12), methanol, 15-25 h at 30-45°C | High yield of gamma-lactone | Mild, selective lactonization |
| Deprotection | Fluoride ion source (e.g., TBAF), mild conditions | Quantitative removal of TBDMS groups | Yields free this compound |
Stereochemical Control
The stereochemistry at the 2-deoxy and threo positions is critical for biological activity and further synthetic utility. The use of enantiopure starting materials (e.g., 2-deoxy-L-ribose) and stereoselective catalytic steps (Pd-catalyzed methoxycarbonylation and stereoselective reduction) ensures the correct stereochemical outcome.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Protection-Activation-Cyclization | TBDMS protection → mesylation → lactonization | TBDMS-Cl, methanesulfonyl chloride, Dowex 50WX12 | High selectivity, mild conditions | Requires multiple steps, protecting group manipulations |
| Pd-Catalyzed Methoxycarbonylation Route | Enol phosphate formation → Pd catalysis → reduction | Pd catalyst, methoxycarbonylation reagents | Stereoselective, access to all stereoisomers | More complex, requires specialized catalysts |
| Ion Exchange Resin Cyclization | Acid-catalyzed lactonization | Dowex 50WX12 | Mild, efficient lactone formation | Limited to suitable hydroxy acid precursors |
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-L-threo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Biological Applications
-
Enzyme Inhibition
- Research indicates that derivatives of 2-deoxy-L-threo-pentonic acid gamma-lactone can function as inhibitors of specific enzymes. For instance, it has been explored for its ability to inhibit the 20S proteasome, a crucial component in protein degradation pathways within cells. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy .
- Antiviral Activity
- Metabolic Studies
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical pathways, including the lactonization of corresponding acids or alcohols. The exploration of its derivatives has led to enhanced biological activity and specificity against various targets.
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on human osteosarcoma cells. The results demonstrated that the compound induced cell cycle arrest and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antiviral Research
In another study, researchers synthesized several analogs of this compound and evaluated their antiviral efficacy against influenza virus strains. The findings suggested that certain analogs exhibited significant antiviral activity, warranting further investigation into their mechanisms of action .
Potential in Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Its ability to modulate enzyme activity and influence metabolic pathways positions it as a promising candidate for creating novel therapeutic agents targeting cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-Deoxy-L-threo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present . The lactone ring plays a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key physical-chemical properties and applications of 2-deoxy-L-threo-pentonic acid gamma-lactone and its analogs:
Key Research Findings
Fluorinated Derivatives :
- The 2,2-difluoro-D-threo-pentonic acid gamma-lactone (CAS 95058-77-8) exhibits enhanced stability and lipophilicity due to fluorine substitution, making it suitable for large-scale synthesis (up to kilogram quantities) .
- The 3,5-dibenzoate derivative (CAS 1033394-81-8) demonstrates modified solubility and bioavailability, critical for antiviral drug development .
Functional Group Influence: Glucono-delta-lactone (CAS 90-80-2) undergoes pH-dependent hydrolysis, transitioning from pH 4 to 2.6 in aqueous solutions, a property leveraged in controlled acid release for food preservation . Gamma-octalactone (CAS 698-76-0) is volatile and aroma-active, with applications in fragrances and flavor enhancers due to its fruity odor profile .
Stereochemical Variations: The D-ribono-1,4-lactone (CAS 34371-14-7) shares the same molecular formula as the target compound but differs in ring position (1,4-lactone vs. gamma-lactone), affecting its metabolic role in nucleotide repair pathways .
Biological Activity
2-Deoxy-L-threo-pentonic acid gamma-lactone, a derivative of 2-deoxy-D-glucose, has garnered attention in the field of biomedical research due to its potential biological activity. This compound is structurally similar to glucose and exhibits various interactions with cellular processes, particularly in cancer metabolism and glycolysis inhibition. Understanding its biological activity is crucial for exploring therapeutic applications, especially in oncology.
The molecular formula of this compound is with a molecular weight of approximately 130.15 g/mol. It exists as a lactone, which is a cyclic ester formed from the condensation of an alcohol and a carboxylic acid.
| Property | Value |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.15 g/mol |
| CAS Number | 78185-09-8 |
| SMILES | C(C(=O)O)C(C)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to inhibit glycolysis, a metabolic pathway that is often upregulated in cancer cells. Similar compounds have shown that they can be phosphorylated by hexokinase to inhibit downstream glycolytic enzymes, which may lead to reduced energy production in rapidly dividing cancer cells .
Biological Activity and Research Findings
Recent studies have highlighted the compound's potential as a therapeutic agent:
- Glycolytic Inhibition : Research indicates that derivatives of 2-deoxy-D-glucose can effectively inhibit glycolysis in glioblastoma multiforme (GBM) cells. This inhibition is critical as GBM cells rely heavily on glycolysis for energy production .
- Cytotoxic Effects : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), PC-3 (prostate cancer), and HT-29 (colon cancer). The IC50 values for these compounds ranged from 0.04 to 5.0 µg/mL, indicating potent antiproliferative effects .
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with these compounds led to cell cycle arrest in the G1 phase for HepG2 and HT-29 cells, while PC-3 cells showed increased distribution in the S phase .
- Induction of Apoptosis : The cytotoxic effects were associated with apoptosis induction in cancer cells, with significant percentages of apoptotic cells observed after treatment with derivatives of the compound .
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
- Study on GBM Cells : A study synthesized halogenated derivatives of 2-deoxy-D-glucose and tested their effects on GBM cells. The fluorinated derivatives showed enhanced binding affinity to hexokinase and improved cytotoxicity compared to non-halogenated forms .
- Antiproliferative Effects : Another research focused on lactones isolated from plants and their effects on human cancer cells demonstrated that certain lactones derived from similar structures exhibited significant antiproliferative effects, supporting the potential use of lactones in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used to prepare 2-Deoxy-L-threo-pentonic acid gamma-lactone, and how is purity validated?
- Answer : The compound is synthesized via lactonization of 2-Deoxy-L-threo-pentonic acid under controlled acidic conditions. Typical purity levels (≥98%) are confirmed using HPLC, with moisture content ≤0.5% as a critical stability indicator. Structural validation employs NMR (¹H, ¹³C) and mass spectrometry .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer : Key methods include:
- NMR spectroscopy for stereochemical confirmation and functional group analysis.
- IR spectroscopy to identify lactone carbonyl stretching (~1750 cm⁻¹).
- HPLC for purity assessment and GC-MS/LC-MS for molecular weight verification .
Q. How should researchers ensure stability during storage?
- Answer : Store under anhydrous conditions (moisture ≤0.5%) in inert atmospheres (e.g., argon) at low temperatures (-20°C) to prevent hydrolysis or oxidative degradation .
Q. What strategies are recommended for conducting a systematic literature review on this compound?
- Answer : Use CAS RN (78185-09-8) and synonyms (e.g., "L-threo-Pentonic acid, 2-deoxy-, γ-lactone") across databases like SciFinder, PubMed, and EPA resources. Apply filters for peer-reviewed studies and prioritize sources like NIST Chemistry WebBook for spectral data .
Advanced Research Questions
Q. How can contradictions in spectral data interpretation for structural analogs (e.g., fluorinated derivatives) be resolved?
- Answer : For ambiguous NMR signals (e.g., overlapping peaks in fluorinated analogs), use 2D NMR techniques (COSY, HSQC, NOESY) to clarify spin-spin coupling and spatial arrangements. X-ray crystallography is definitive for resolving stereochemical uncertainties .
Q. What experimental designs are effective for studying metabolic pathways involving this lactone?
- Answer : Combine GC-TOF-MS or LC-HRMS for untargeted metabolite profiling with isotopic labeling (e.g., ¹³C/²H) to track incorporation into downstream products. Pair with transcriptomic data to link metabolic flux to gene expression .
Q. How can researchers address variability in biological replicates when analyzing this compound’s effects?
- Answer : Implement strict normalization protocols (e.g., internal standards for MS, cell count adjustments in in vitro studies). Use hierarchical cluster analysis (HCA) to group metabolites with similar trends and apply ANOVA with post-hoc tests (p<0.05) to validate significance .
Q. What computational approaches are suitable for elucidating enzymatic interactions with this lactone?
- Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to model binding affinities with target enzymes. Validate predictions via kinetic assays (e.g., Michaelis-Menten plots) and site-directed mutagenesis to identify catalytic residues .
Methodological Considerations
- Handling Fluorinated Derivatives : Fluorine’s electronegativity complicates NMR interpretation. Use ¹⁹F NMR or DFT calculations to predict chemical shifts .
- Stereochemical Purity : Chiral HPLC or capillary electrophoresis ensures enantiomeric excess ≥98% for biologically active studies .
- Regulatory Compliance : For environmental impact studies, follow EPA guidelines for low-priority substance assessments, including toxicity screening (e.g., Ames test) and fate analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
